2-(2-Aminopropoxy)acetic acid;hydrochloride
Description
2-(2-Aminopropoxy)acetic acid hydrochloride is a hydrochloride salt of a substituted acetic acid derivative containing an aminopropoxy side chain. The compound combines a polar amino group, an ether linkage, and a carboxylic acid moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its hydrochloride form enhances solubility and stability, which is critical for handling and reactivity in aqueous environments .
Properties
IUPAC Name |
2-(2-aminopropoxy)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-4(6)2-9-3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOSTJMIBAXYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361852-29-9 | |
| Record name | 2-(2-aminopropoxy)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-(2-Aminopropoxy)acetic acid;hydrochloride involves several steps. One common synthetic route includes the reaction of 2-chloroacetic acid with 2-amino-1-propanol under basic conditions to form the desired product . The reaction is typically carried out in an aqueous medium with a base such as sodium hydroxide or potassium hydroxide. The product is then purified by recrystallization or chromatography .
This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
2-(2-Aminopropoxy)acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-Aminopropoxy)acetic acid;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Aminopropoxy)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function . The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Substituted Phenylacetic Acid Derivatives
- Methyl amino(2-methoxyphenyl)acetate hydrochloride (): Structure: Features a methoxy-substituted phenyl ring and a methyl ester group. Key Differences: The aromatic methoxy group increases electron density, enhancing π-π interactions in biological systems. The ester group reduces acidity compared to the free carboxylic acid in the target compound, affecting hydrolysis rates and metabolic stability .
- Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (): Structure: Contains a chloro-substituted phenyl ring. Key Differences: The electron-withdrawing chlorine atom lowers the pKa of the amino group, altering protonation states and solubility.
Heterocyclic and Bioisostere Analogs
- 2-(Morpholin-4-yl)acetic acid hydrochloride (): Structure: Incorporates a morpholine ring, a nitrogen-oxygen heterocycle. Key Differences: The morpholine ring acts as a bioisostere, offering hydrogen-bonding capacity and improved pharmacokinetic properties. Unlike the aminopropoxy group, the rigid morpholine structure reduces conformational flexibility, which may impact binding affinity in drug-receptor interactions .
Aminooxyacetic Acid Derivatives
- Aminooxyacetic acid hemihydrochloride (): Structure: Contains an aminooxy (–ONH₂) group instead of an aminopropoxy chain. Key Differences: The aminooxy group enables oxime formation with carbonyl compounds, a reactivity absent in the target compound. This makes it valuable in bioconjugation chemistry but introduces instability under acidic conditions .
- 2-(Aminooxy)-2-methylpropanoic acid hydrochloride (): Structure: Branched methyl groups adjacent to the aminooxy group. Key Differences: Steric hindrance from the methyl groups reduces nucleophilic reactivity compared to the linear aminopropoxy chain. This branching may also enhance metabolic resistance .
Cyclopropane-Containing Analogs
- [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (): Structure: Includes a cyclopropane ring fused to the aminomethyl group. Key Differences: The cyclopropane ring introduces ring strain and steric constraints, which can affect conformational dynamics and binding to flat molecular surfaces. This contrasts with the flexible aminopropoxy chain in the target compound .
Halogenated Derivatives
- 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride (): Structure: Combines chloro- and fluoro-substituents on an aromatic ring with a dimethylamino group. Key Differences: The halogen atoms increase lipophilicity and electron-withdrawing effects, altering solubility and reactivity. The dimethylamino group provides stronger basicity compared to the primary amine in the target compound .
Solubility and Stability
- 2-(2-Aminopropoxy)acetic acid hydrochloride: High water solubility due to the hydrochloride salt and polar functional groups.
- Morpholine analog (): Enhanced solubility from the heterocyclic oxygen, useful in aqueous reaction conditions .
- Aminooxy derivatives (): Lower solubility in organic solvents due to ionic character but reactive in aqueous media for bioconjugation .
Reactivity
- Target Compound : The primary amine and carboxylic acid allow for dual functionalization (e.g., amide bond formation, salt bridges).
- Methyl ester analogs (): Ester groups require hydrolysis to free acids for further reactions, adding synthetic steps .
- Aminooxy compounds (): React with ketones/aldehydes, enabling applications in click chemistry .
Biological Activity
2-(2-Aminopropoxy)acetic acid; hydrochloride, also known by its CAS number 2361852-29-9, is a compound with potential biological significance. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₇H₁₈ClN₃O₂
- Molecular Weight : 195.70 g/mol
- Structure : The compound consists of an acetic acid moiety attached to a propoxy group with an amino substitution, which contributes to its biological properties.
The biological activity of 2-(2-Aminopropoxy)acetic acid; hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular functions and signaling.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, suggesting a role in combating infections.
Biological Activity Overview
The biological activities of 2-(2-Aminopropoxy)acetic acid; hydrochloride can be categorized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Shows potential in inhibiting cancer cell proliferation. |
| Anti-inflammatory | May reduce inflammation through modulation of immune response. |
| Neuroprotective | Potentially protects neuronal cells from damage in neurodegenerative conditions. |
Case Studies and Research Findings
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Antimicrobial Studies
- A study conducted on the compound's efficacy against Gram-positive and Gram-negative bacteria demonstrated significant inhibition zones in agar diffusion tests, indicating strong antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL across different strains.
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Anticancer Research
- In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with 2-(2-Aminopropoxy)acetic acid; hydrochloride led to a dose-dependent decrease in cell viability. Apoptotic assays indicated that the compound induces apoptosis through the activation of caspase pathways.
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Neuroprotective Effects
- Research involving animal models of neurodegeneration showed that administration of the compound improved cognitive function and reduced markers of oxidative stress in the brain. These findings suggest its potential as a therapeutic agent for conditions like Alzheimer's disease.
Discussion
The compound's diverse biological activities highlight its potential as a therapeutic agent. Its ability to inhibit microbial growth, induce apoptosis in cancer cells, and provide neuroprotection positions it as a candidate for further pharmacological development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
